3',4'-Dimethyl-2,2,2-trifluoroacetophenone
Overview
Description
3’,4’-Dimethyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3’ and 4’ positions and a trifluoromethyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses trifluoroacetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The general reaction scheme is as follows:
Starting Materials: 3,4-dimethylbenzene (xylene) and trifluoroacetic anhydride.
Catalyst: Aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.
The reaction proceeds with the formation of an acylium ion intermediate, which then reacts with the aromatic ring of xylene to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-2,2,2-trifluoroacetophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3’,4’-dimethylbenzoic acid or 3’,4’-dimethylbenzophenone.
Reduction: Formation of 3’,4’-dimethyl-2,2,2-trifluoro-1-phenylethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3’,4’-Dimethyl-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with its target, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A similar compound without the methyl substitutions on the aromatic ring.
4’-Methyl-2,2,2-trifluoroacetophenone: A compound with a single methyl group at the 4’ position.
3’,4’-Dimethylacetophenone: A compound with two methyl groups but without the trifluoromethyl group.
Uniqueness
3’,4’-Dimethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl group and the two methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJGZSCQYMMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374439 | |
Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75833-26-0 | |
Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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